molecular formula C13H15NOS B1378105 2-(Benzylamino)-1-(thiophen-3-yl)ethan-1-ol CAS No. 1384430-40-3

2-(Benzylamino)-1-(thiophen-3-yl)ethan-1-ol

Cat. No.: B1378105
CAS No.: 1384430-40-3
M. Wt: 233.33 g/mol
InChI Key: WMFNZCVQCSNEQQ-UHFFFAOYSA-N
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Description

2-(Benzylamino)-1-(thiophen-3-yl)ethan-1-ol is an organic compound that features a benzylamino group attached to an ethan-1-ol backbone, with a thiophen-3-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-1-(thiophen-3-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene-3-carboxaldehyde and benzylamine.

    Reaction: The thiophene-3-carboxaldehyde undergoes a reductive amination with benzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for purification and quality control ensures the consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-1-(thiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of 2-(Benzylamino)-1-(thiophen-3-yl)ethanone.

    Reduction: Formation of 2-(Benzylamino)-1-(thiophen-3-yl)ethanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylamino)-1-(thiophen-3-yl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-1-(thiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with target proteins, while the thiophen-3-yl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylamino)-1-(thiophen-3-yl)ethan-1-ol: Similar structure but with a phenyl group instead of a benzyl group.

    2-(Benzylamino)-1-(furan-3-yl)ethan-1-ol: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

2-(Benzylamino)-1-(thiophen-3-yl)ethan-1-ol is unique due to the presence of both the benzylamino and thiophen-3-yl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(benzylamino)-1-thiophen-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c15-13(12-6-7-16-10-12)9-14-8-11-4-2-1-3-5-11/h1-7,10,13-15H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFNZCVQCSNEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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